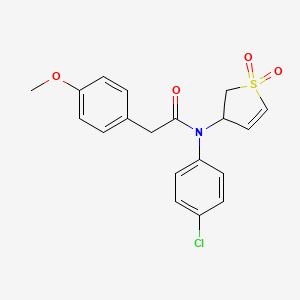
1-(6-(1H-イミダゾール-1-イル)ピリミジン-4-イル)-N-シクロペンチルピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide" is part of a class of chemicals that involve complex molecular structures incorporating elements like imidazole, pyrimidine, and piperidine. These structures are often explored for their biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including cyclization, substitution, and amidation processes. For example, the synthesis of similar pyrimidine and imidazo[1,2-a]pyridine derivatives typically starts from basic heterocyclic fragments, followed by various reactions to introduce additional functional groups or to fuse the rings. These processes often employ conditions such as refluxing with specific solvents or reagents, and the use of catalysts to achieve the desired transformations.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, NMR, and mass spectral data. The structural analysis reveals the presence of multiple heterocyclic rings, and substituents which can significantly affect the compound's physical and chemical properties. Molecular docking studies can provide insights into the potential interactions of these compounds with biological targets, indicating their mechanism of action at the molecular level.
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including cycloadditions, substitutions, and eliminations, driven by their functional groups. Their chemical properties are influenced by the presence of heteroatoms, which can engage in hydrogen bonding and other non-covalent interactions. These properties are crucial for their reactivity and biological activities.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structures. Modifications in the structure can lead to significant changes in these properties, which are important for their application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the potential uses of these compounds. Studies often focus on optimizing these properties to enhance the compound's efficacy and selectivity for its target.
References:
科学的研究の応用
抗菌活性
イミダゾール誘導体は、抗菌活性を示すことが報告されています。 それらは、細菌感染症の治療のための新しい薬剤の開発に使用することができます .
抗マイコバクテリア活性
一部のイミダゾール誘導体は、抗マイコバクテリア活性を示しています。 例えば、2-((1H-イミダゾール-1-イル)メチル)-6-置換-5-フルオロ-1H-ベンゾ[d]イミダゾールは、結核菌に対する抗結核活性について評価されています .
抗炎症活性
イミダゾール誘導体は、抗炎症特性も示すため、抗炎症薬の開発のための潜在的な候補となります .
抗腫瘍活性
最近の研究では、イミダゾール誘導体が抗癌剤としての可能性を持っていることが明らかになっています。 それらは、新規抗癌リード分子の開発に使用することができます .
抗糖尿病活性
イミダゾール誘導体は、抗糖尿病活性を示すことが報告されており、糖尿病の治療における潜在的な使用が示唆されています .
抗ウイルス活性
一部のイミダゾール誘導体は、抗ウイルス特性を示しています。 例えば、エンビロキシンは、1,3-ジアゾール環を含む抗ウイルス薬です .
抗潰瘍活性
オメプラゾールやパンタプラゾールなどのイミダゾール誘導体は、抗潰瘍剤として使用されます .
抗寄生虫活性
チベンゾールなどのイミダゾール誘導体は、抗寄生虫活性を示しており、寄生虫感染症の治療における潜在的な使用が示唆されています .
作用機序
Target of Action
It’s known that imidazole-containing compounds, like the one , have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various molecular and cellular effects depending on the specific biological activity it exhibits.
将来の方向性
特性
IUPAC Name |
N-cyclopentyl-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(22-15-3-1-2-4-15)14-5-8-23(9-6-14)16-11-17(21-12-20-16)24-10-7-19-13-24/h7,10-15H,1-6,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGSZQUGZHLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


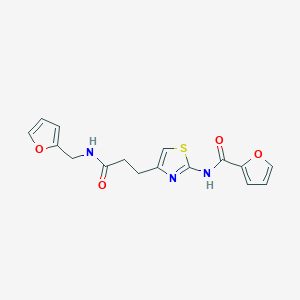
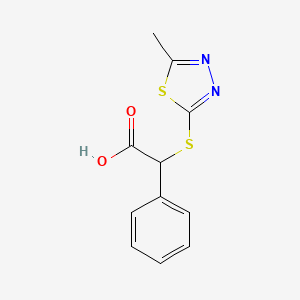
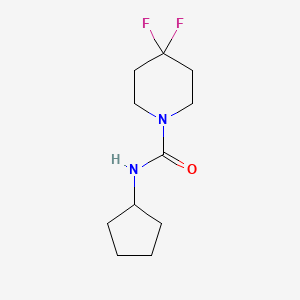
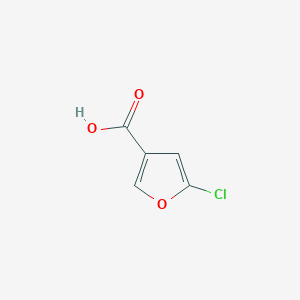

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
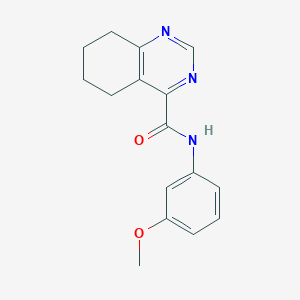
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
